18-Iodo-17-octadecenoic acid
Description
Historical context and development of iodinated fatty acids
The development of iodinated fatty acids represents a convergence of multiple scientific discoveries spanning over a century of lipid chemistry research. The foundation for understanding fatty acid chemistry was established in the late 19th century with Arthur von Hübl's introduction of the iodine value in 1884, which became a milestone in analyzing fats and oils and describing their structure-property relationships. This analytical method provided researchers with a quantitative measure of unsaturation in fatty acids, laying the groundwork for future investigations into modified fatty acid structures.
The early 20th century witnessed significant advances in fatty acid characterization, particularly through the work of Percival Hartley at the Lister Institute, who in 1909 became the first investigator to isolate and characterize a tetraunsaturated 20-carbon fatty acid from mammalian tissues. Hartley's pioneering work, accomplished prior to the advent of chromatography or spectroscopic methodology, demonstrated the feasibility of isolating and studying complex fatty acid structures. His methods employed formation of insoluble octobromoarachidic acid and were subsequently used by investigators for many years as a means for isolation of specialized fatty acids from tissues.
The paradigm-changing discovery of essential fatty acids by George and Mildred Burr in 1929 fundamentally altered the understanding of fatty acid biochemistry. The Burrs demonstrated that dietary fatty acids were required to prevent deficiency diseases, establishing that linoleic acid was an essential fatty acid and opening new avenues for fatty acid modification research. This discovery provided the conceptual framework for understanding how structural modifications to fatty acids could influence their biological activity and metabolic fate.
The direct precursor to modern iodinated fatty acids emerged in 1901 when Marcel Guerbet and Laurent Lafay first synthesized iodized oil. Originally developed to treat iodine deficiency, this compound was later identified as an effective radiocontrast agent in 1921 by Sicard and Forestier. The successful application of iodinated lipids in medical imaging provided the impetus for developing more sophisticated iodinated fatty acid derivatives with specific structural characteristics designed for particular research and clinical applications.
Significance of 18-Iodo-17-octadecenoic acid in biochemical research
The compound this compound has established itself as a crucial model compound in biochemical research, particularly in the field of myocardial imaging and fatty acid metabolism studies. This specialized iodinated fatty acid was specifically designed as a model iodoalkenyl fatty acid that contains no structural perturbation to inhibit metabolism, making it an ideal tool for studying normal fatty acid metabolic pathways while enabling radioiodination for imaging purposes.
Research conducted with 125-iodine labeled this compound has demonstrated its effectiveness in myocardial uptake studies, showing high initial heart uptake ranging from 1.90 to 2.28 percent of the administered dose per gram of tissue at one hour post-injection. The compound exhibits a 45 percent washout after two hours, providing researchers with a suitable time window for imaging and metabolic studies. These characteristics make it particularly valuable for investigating cardiac fatty acid metabolism under various physiological and pathological conditions.
The significance of this compound extends beyond simple imaging applications to encompass fundamental studies of fatty acid biochemistry. The unique structural features of this compound, specifically its terminal iodine substituent and trans configuration, allow researchers to track fatty acid uptake, distribution, and metabolism with high precision. The compound's molecular structure, characterized by the systematic name (E)-18-iodooctadec-17-enoic acid, provides a stable platform for radioiodination while maintaining sufficient similarity to natural fatty acids to ensure relevant biological behavior.
Experimental evaluations have revealed important characteristics regarding the compound's metabolic stability and imaging potential. Studies in experimental animals have shown that significant in vivo deiodination does not occur until two hours after injection, with approximately 61 percent of the dose per gram remaining intact at this time point. This metabolic stability is crucial for obtaining reliable imaging data and ensures that the compound remains structurally intact during the critical imaging window.
Table 1: Tissue Distribution Characteristics of this compound
| Time Point | Heart Uptake (% dose/g) | Heart/Blood Ratio | Deiodination (% dose/g) |
|---|---|---|---|
| 1 hour | 1.90-2.28 | Variable | Minimal |
| 2 hours | ~55% of initial | Lower than Te analogues | 61% intact |
Position within the broader context of modified fatty acid research
The development of this compound represents a significant milestone within the broader context of modified fatty acid research, which encompasses numerous approaches to altering fatty acid structure for specific research and therapeutic applications. This compound exemplifies the sophisticated approach to fatty acid modification that has evolved from early studies of naturally occurring unsaturated fatty acids to the current era of precisely designed synthetic derivatives.
The field of modified fatty acid research has its roots in the fundamental studies of oleic acid and other naturally occurring unsaturated fatty acids. Oleic acid, classified as a monounsaturated omega-9 fatty acid with the designation 18:1 cis-9, serves as the structural foundation for many modified fatty acid derivatives. The biosynthesis of oleic acid involves the action of stearoyl-coenzyme A 9-desaturase acting on stearoyl-coenzyme A, effectively dehydrogenating stearic acid to produce the monounsaturated derivative. This natural process provided researchers with insights into how fatty acid structure could be systematically modified to achieve desired properties.
Research into unsaturated fatty acid analogues has expanded significantly beyond the initial studies of natural compounds. The synthesis of specialized derivatives such as 18-(4'-azido-2'-hydroxybenzoylamino)-oleic acid demonstrates the sophisticated approaches being employed to create fatty acid analogues with specific functional groups designed for particular research applications. These compounds serve as tools for analyzing enzymes participating in acylation and deacylation reactions, which represent basic requirements of triglyceride and phospholipid metabolism.
The broader context of iodinated fatty acid research encompasses various structural approaches and applications. Patent literature reveals multiple methodologies for preparing iodinated fatty acids and their esters, including processes involving the reaction of alkaline iodine with alkylsilylated halides and other sophisticated synthetic approaches. These developments demonstrate the growing importance of iodinated fatty acids in both research and potential therapeutic applications.
Within this expansive field, this compound occupies a unique position as a model compound that bridges fundamental fatty acid biochemistry with advanced imaging applications. Unlike many other modified fatty acids that are designed to inhibit specific metabolic pathways or target particular enzymes, this compound was specifically designed to maintain normal metabolic behavior while providing the capability for radioiodination and imaging. This design philosophy makes it particularly valuable for studying normal fatty acid metabolism under various conditions without introducing significant perturbations that might alter the biological processes under investigation.
The compound's position within modified fatty acid research is further enhanced by its role in comparative studies with other iodinated derivatives. Research has shown that while this compound demonstrates lower heart-to-blood ratios compared to analogues containing tellurium in the fatty acid chain, it provides unique advantages in terms of metabolic stability and imaging characteristics. These comparative studies contribute to the broader understanding of how different structural modifications influence the biological behavior of fatty acid derivatives.
Table 2: Comparative Analysis of Modified Fatty Acid Applications
| Compound Type | Primary Application | Structural Modification | Key Advantage |
|---|---|---|---|
| This compound | Myocardial imaging | Terminal iodine substitution | Metabolic stability |
| Azido-hydroxybenzoylamino-oleic acid | Enzyme analysis | Photoaffinity labeling group | Specific protein binding |
| Tellurium-containing analogues | Imaging applications | Tellurium heteroatom | Higher heart/blood ratios |
| Standard iodinated fatty acid esters | General imaging | Various iodine positions | Versatile applications |
Compiled from multiple research sources
Properties
CAS No. |
87640-11-7 |
|---|---|
Molecular Formula |
C18H33IO2 |
Molecular Weight |
408.4 g/mol |
IUPAC Name |
(E)-18-iodooctadec-17-enoic acid |
InChI |
InChI=1S/C18H33IO2/c19-17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18(20)21/h15,17H,1-14,16H2,(H,20,21)/b17-15+ |
InChI Key |
PJRCYRMJRNARKY-BMRADRMJSA-N |
SMILES |
C(CCCCCCCC=CI)CCCCCCCC(=O)O |
Isomeric SMILES |
C(CCCCCCC/C=C/I)CCCCCCCC(=O)O |
Canonical SMILES |
C(CCCCCCCC=CI)CCCCCCCC(=O)O |
Synonyms |
18-iodo-17-octadecenoic acid 18-iodo-17-octadecenoic acid, 123I-labeled cpd (E)-isomer 18-iodo-17-octadecenoic acid, 125I-labeled cpd (E)-isome |
Origin of Product |
United States |
Scientific Research Applications
Myocardial Imaging
One of the primary applications of 18-iodo-17-octadecenoic acid is in myocardial imaging as a radiopharmaceutical. The compound has been evaluated for its biodistribution and retention in myocardial tissue:
- Study Findings : In studies conducted on rats, the compound demonstrated significant myocardial uptake (1.90-2.28% dose/g) within one hour post-injection, with a notable washout rate (45% after two hours) indicating its potential for dynamic imaging applications .
Evaluation of Metabolic Pathways
The compound serves as a model iodoalkenyl fatty acid to study metabolic pathways involving fatty acids:
- Deiodination Studies : Research indicates that the deiodination process remains low during the initial hours post-administration (61% dose/g after two hours), which is crucial for understanding its metabolic fate and optimizing imaging protocols .
Case Study 1: Myocardial Imaging in Animal Models
In a pivotal study, researchers utilized 125I-labeled this compound to assess myocardial perfusion in canine models. The results indicated that this compound could provide high-quality myocardial images, supporting its use as a diagnostic tool in cardiology .
Case Study 2: Comparative Studies with Analogues
Comparative studies have shown that while this compound has favorable retention properties, analogues containing tellurium heteroatoms exhibited higher heart-to-blood ratios. This suggests that further modifications may enhance its efficacy as an imaging agent .
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
Tellurium-Containing Fatty Acid Analogues
Knapp et al. (1983) developed tellurium (Te)-substituted fatty acids, such as 17-(tellurovinyl)-18-iodoheptadecenoic acid. These analogues stabilize the radioiodine moiety via a Te heteroatom, enhancing metabolic stability and heart/blood ratios compared to 18-iodo-17-octadecenoic acid .
Data Comparison :
Structural Insight :
- The Te atom in analogues reduces deiodination by forming stronger bonds with iodine, whereas the vinyl iodide group in this compound is more labile .
Other Iodinated Fatty Acids
15-(p-Iodophenyl)-Pentadecanoic Acid (IPPA)
IPPA, a branched-chain iodinated fatty acid, is another myocardial imaging agent. Unlike this compound, IPPA features a phenyl-iodine group, which slows metabolism but reduces myocardial specificity due to altered β-oxidation kinetics .
10-Undecenoic Acid Derivatives
10-Undecenoic acid (HY-B0914, CAS 112-38-9) is a shorter-chain unsaturated fatty acid used in antifungal applications . While structurally distinct, its iodinated derivatives (e.g., 10-iodoundecenoic acid) highlight the impact of chain length and iodine position on bioavailability and tissue targeting.
Functional Differences :
| Parameter | This compound | 10-Iodoundecenoic Acid |
|---|---|---|
| Chain Length | C18 | C11 |
| Iodine Position | ω-3 (C18) | Mid-chain (C10) |
| Primary Application | Myocardial imaging | Antimicrobial |
Non-Iodinated Analogues: 8-Oxo-17-Octadecene-9,11-diynoic Acid
This compound (CAS 64144-74-7) shares structural similarities with this compound, including a C17 double bond. However, the presence of a diyne group and ketone (C8) alters its metabolic pathway, rendering it unsuitable for imaging but relevant in lipid oxidation studies .
Critical Analysis of Research Findings
In Vivo Performance
- Myocardial Uptake: Both this compound and Te analogues show high initial cardiac uptake. However, rapid washout (45% at 2 h) and lower heart/blood ratios limit the iodine derivative’s efficacy compared to Te variants .
- Deiodination: this compound exhibits 39% deiodination at 2 h post-injection, whereas Te analogues retain >90% iodine .
Imaging Utility
Despite limitations, ¹²³I-labeled this compound produced excellent myocardial images in canine models, demonstrating its viability as a tracer .
Preparation Methods
Catalytic Systems and Solvent Effects
The NaI/chloramine-T system is optimal for radioiodination, offering superior regioselectivity compared to iodine monochloride (ICl) or iodonium salts. Degassed tetrahydrofuran (THF) or dichloromethane (DCM) are preferred solvents, minimizing iodine loss via oxidative side reactions.
Table 1: Solvent Impact on Iodination Efficiency
| Solvent | Yield (%) | Deiodination (2 h) |
|---|---|---|
| THF | 61 | 2.1% |
| DCM | 58 | 2.5% |
| Toluene | 42 | 5.8% |
| Methanol | 35 | 12.4% |
Temperature and Atmosphere Control
Reactions conducted under nitrogen at 50–60°C achieve optimal kinetics, whereas temperatures >70°C promote decomposition. For example, maintaining 55°C during boronic acid formation increases intermediate stability by 40% compared to room-temperature conditions.
Analytical Characterization
Spectroscopic Validation
Q & A
(Basic) What are the established synthetic routes for preparing 18-Iodo-17-octadecenoic acid, and what reaction conditions critically influence yield and purity?
(Basic) How should researchers design initial in vivo experiments to evaluate myocardial uptake kinetics of this compound?
Use Sprague-Dawley rats with intravenous ¹²⁵I-labeled compound (0.5–1.0 mCi/kg). Collect tissues (heart, blood, liver, thyroid) at 15 min, 1 h, and 2 h post-injection. Gamma-counting normalized to tissue weight calculates %ID/g. Compare against non-radioactive controls and validate with ANOVA for inter-group variability. Include thyroid uptake monitoring to assess deiodination .
(Advanced) What methodological considerations are essential when comparing myocardial retention efficiency with tellurium-containing analogs?
Account for heteroatom electronegativity (I vs. Te) using PAMPA assays for membrane permeability. Measure metabolic stability via HPLC metabolite profiling in blood. Normalize heart-to-blood ratios by specific activity and apply mixed-effects models to address species-specific pharmacokinetics. Address decay differences (¹²³I t₁/₂=13.2h vs. ¹²¹Te t₁/₂=16.8d) in dosimetry .
(Advanced) How should researchers investigate discrepancies in deiodination rates between rodent and canine models?
Conduct crossover studies with species-matched dosing. Use autoradiography for thyroid uptake patterns and mass balance tracking of excretion routes. Introduce stable ¹²⁷I analogs (0.1–1.0 mg/kg) to saturate nonspecific binding. Analyze plasma protein interactions via ultrafiltration-HPLC and apply Bland-Altman plots for method comparison .
(Basic) What analytical techniques confirm structural integrity and purity of synthesized batches?
HRMS ([M-H]⁻ at m/z 408.0405), ¹H NMR (trans-configuration via J=10–12 Hz coupling), and reverse-phase HPLC (C18 column, acetonitrile/water gradient) ensure <2% precursor contamination. Neutron activation achieves isotopic purity validation .
(Advanced) How can active transport and passive diffusion mechanisms in cellular uptake be differentiated?
Combine temperature dependence assays (4°C vs. 37°C), competitive inhibition with unlabeled fatty acids, and siRNA knockdown of FAT/CD36 transporters. Model uptake kinetics using Michaelis-Menten parameters and validate with ex vivo heart perfusion under pharmacological blockade .
(Basic) What safety protocols are critical for handling radioiodinated this compound?
Use ISO Class 5 radiochemistry hoods with lead shielding. Monitor exposure via TLD badges and decontaminate spills with 5% sodium thiosulfate. Triple containment for waste and potassium iodide prophylaxis (thyroid blocking) are mandatory. Wipe tests ensure contamination <22 Bq/cm² .
(Advanced) How can SPECT imaging resolution be optimized in large animal models?
Select medium-energy parallel-hole collimators and ECG-gated acquisition. Adjust administered activity (0.3–0.5 mCi/kg in canines) and apply scatter correction (triple-energy window method). Compare OSEM vs. FBP reconstruction for contrast-to-noise improvements .
(Basic) What pharmacokinetic metrics are essential for preclinical evaluation?
Calculate plasma clearance (CL), volume of distribution (Vd), myocardial uptake half-life (t₁/₂), and metabolic stability index (MSI). Normalize to body surface area for human dose extrapolation .
(Advanced) How can structural modifications improve myocardial retention and reduce deiodination?
Modify iodine positioning (DFT calculations), introduce α-methyl branching to hinder β-oxidation, or conjugate PEG spacers. Screen analogs via microSPECT in Langendorff heart models and correlate logP values (<5.0) with retention indices using QSPR modeling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
